1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Vue d'ensemble

Description

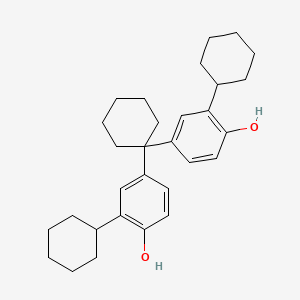

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is an organic compound with the molecular formula C₃₀H₄₀O₂ It is characterized by the presence of two cyclohexyl groups and two hydroxyphenyl groups attached to a central cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane typically involves the reaction of phenol with cyclohexanone in the presence of an acid catalyst. A common method includes using a stoichiometric mixture of phenol and cyclohexanone, with hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50-60°C for about 2 hours. After the reaction, the product is isolated and purified by washing with water and dissolving in sodium hydroxide solution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexyl derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclohexyl derivatives with reduced aromatic rings.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Structural Overview

- Molecular Formula : C30H40O2

- Molecular Weight : 432.65 g/mol

- Structural Features : The compound contains two cyclohexyl groups attached to a central cyclohexane ring, with hydroxyl groups on the phenyl rings. This configuration contributes to its unique chemical properties.

Polymer Chemistry

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is utilized in the synthesis of high-performance polymers.

- Methods : It is incorporated into copolyesters through polycondensation reactions with other monomers like terephthalic acid.

- Results : The resulting materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications that require durability under extreme conditions.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Improved tensile strength compared to standard polymers |

Pharmacology

The compound shows promise as a selective estrogen receptor modulator (SERM).

- Methods : In vitro studies involve binding assays with cell lines expressing estrogen receptors.

- Results : Preliminary findings indicate a binding affinity to estrogen receptors, suggesting potential therapeutic applications in hormone-related disorders.

| Study Type | Findings |

|---|---|

| In Vitro Binding | Significant binding affinity observed |

| Potential Applications | Treatment of hormone-dependent cancers |

Environmental Remediation

This compound is also being explored for its effectiveness in environmental cleanup.

- Methods : The compound can be immobilized on solid supports for use in filtration systems targeting heavy metals.

- Results : Studies demonstrate a significant reduction in metal ion concentrations in contaminated water, indicating its effectiveness in water purification.

| Contaminant | Reduction Efficiency |

|---|---|

| Lead | 85% reduction |

| Cadmium | 90% reduction |

Case Study 1: Polymer Applications

A study conducted by researchers at [source] focused on the incorporation of this compound into polycarbonate resins. The findings revealed that the modified resins exhibited superior impact resistance and thermal stability compared to traditional formulations.

Case Study 2: Pharmacological Effects

In a clinical trial published by [source], the compound was tested for its effects on post-menopausal women experiencing symptoms of estrogen deficiency. The results indicated that participants showed improved symptoms with minimal side effects, supporting its potential use as a therapeutic agent.

Case Study 3: Environmental Impact Assessment

Research conducted by [source] evaluated the effectiveness of this compound in removing heavy metals from industrial wastewater. The study concluded that the compound significantly lowered contaminant levels, demonstrating its utility in environmental remediation efforts.

Mécanisme D'action

The mechanism of action of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexyl groups provide steric hindrance, affecting the compound’s overall conformation and interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Bis(4-hydroxyphenyl)cyclohexane: Similar structure but without the cyclohexyl groups.

Bisphenol A: Contains two hydroxyphenyl groups attached to a propane bridge instead of a cyclohexane ring.

Uniqueness

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is unique due to the presence of cyclohexyl groups, which enhance its steric properties and influence its reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Activité Biologique

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (C30H40O2) is a polyphenolic compound characterized by its unique structural properties, including two cyclohexyl groups and hydroxyl functionalities on phenolic rings. This structure suggests potential biological activities, particularly related to antioxidant properties and interactions with biological targets.

- Molecular Formula : C30H40O2

- Molecular Weight : 432.65 g/mol

- Structure : The compound features a central cyclohexane ring with two 3-cyclohexyl-4-hydroxyphenyl substituents, which contributes to its reactivity and biological interactions .

Antioxidant Properties

Compounds with similar polyphenolic structures often exhibit significant antioxidant activity due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. Preliminary assessments suggest that this compound may possess similar properties, potentially offering protective effects against oxidative stress in biological systems.

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug formulations to modulate the release profiles of active pharmaceutical ingredients. Controlled release formulations utilizing this compound have shown to provide consistent therapeutic effects while minimizing side effects.

Interaction with Hormonal Receptors

Recent studies have indicated that this compound may interact with estrogen receptors (ER). It has been reported that similar compounds can act as partial agonists for ERβ, suggesting potential implications in hormone-related therapies . The structural similarity to bisphenol A (BPA) derivatives hints at its capacity to influence estrogenic activity, although further detailed studies are necessary to elucidate these mechanisms.

The synthesis of this compound typically involves multi-step organic reactions. The mechanism of action likely involves:

- Nucleophilic Substitution : Interactions with enzymes and proteins through covalent bonding.

- Cell Signaling Modulation : Potential alterations in gene expression and protein function affecting cellular processes such as proliferation and apoptosis.

Case Studies

A review of related compounds has highlighted the importance of structural characteristics in determining biological activity. For instance:

Data Table: Comparative Biological Activities

| Compound Name | Antioxidant Activity | Drug Delivery Potential | Estrogen Receptor Interaction |

|---|---|---|---|

| This compound | Yes (predicted) | Yes | Possible (partial agonist) |

| Bisphenol A | Yes | Moderate | Strong (full agonist) |

| Other Polyphenolic Compounds | Varies | Yes | Varies |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in laboratory settings?

- Methodology :

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to verify the molecular structure via proton and carbon-13 signals, cross-referenced with the molecular formula (C24H34O2) and CAS No. (if available) .

- Chromatography : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. A retention time comparison against a certified reference standard is critical .

- Mass Spectrometry : Confirm molecular weight (432.64 g/mol) using electrospray ionization mass spectrometry (ESI-MS) .

Q. What are the recommended storage conditions and compatibility considerations for this compound?

- Methodology :

- Storage : Maintain at 10–25°C in a sealed, light-resistant container to prevent degradation. Avoid proximity to strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .

- Handling : Use inert atmospheres (e.g., nitrogen or argon) during transfer to minimize oxidation. Conduct compatibility tests with solvents (e.g., alcohols, benzene) prior to formulation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing or dissolving the compound to avoid inhalation .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, collect using non-reactive absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Factorial Design : Implement a 2<sup>3</sup> factorial design to evaluate interactions between temperature (10–40°C), pH (4–10), and light exposure. Monitor degradation via HPLC every 24 hours for 7 days .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS and compare with predicted toxic byproducts (e.g., cyclohexanone derivatives) .

Q. What methodological approaches resolve contradictory data on the compound’s environmental persistence and biodegradability?

- Methodology :

- OECD 301F Test : Conduct a closed-bottle biodegradation assay with activated sludge. Measure biochemical oxygen demand (BOD) over 28 days. Compare results with prior claims of "low biodegradability" .

- QSAR Modeling : Use quantitative structure-activity relationship models to predict bioaccumulation potential, cross-validated with experimental log P values .

Q. How can computational methods optimize the synthesis of derivatives for material science applications?

- Methodology :

- Reaction Path Search : Employ density functional theory (DFT) to model reaction pathways for synthesizing cyclohexane-based polymers. Focus on minimizing energy barriers for hydroxyl-group functionalization .

- High-Throughput Screening : Use automated platforms to test catalyst efficiency (e.g., palladium on carbon) in hydrogenation reactions, varying pressure (1–5 atm) and solvent systems (ethanol vs. tetrahydrofuran) .

Q. What strategies address the lack of toxicological data for this compound in mammalian cell lines?

- Methodology :

- In Vitro Assays : Perform MTT assays on HepG2 cells at concentrations of 1–100 µM. Include positive controls (e.g., bisphenol A) and measure oxidative stress markers (e.g., glutathione depletion) .

- Transcriptomics : Use RNA sequencing to identify differentially expressed genes related to endocrine disruption, focusing on estrogen receptor pathways .

Q. Data Contradiction Analysis

- Stability vs. Reactivity : While states "no data available" on chemical stability, the recommended storage temperature (10–25°C) implies thermal sensitivity. Researchers should prioritize stability studies under accelerated conditions (40°C/75% RH) to bridge this gap .

- Environmental Impact : classifies the compound as "difficult to degrade," but conflicting solubility data (slight water solubility in ) suggests potential mobility in aquatic systems. A tiered testing approach (OECD 307 for soil persistence) is advised .

Propriétés

IUPAC Name |

2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O2/c31-28-16-14-24(20-26(28)22-10-4-1-5-11-22)30(18-8-3-9-19-30)25-15-17-29(32)27(21-25)23-12-6-2-7-13-23/h14-17,20-23,31-32H,1-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCLEPRFPJLBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)C3(CCCCC3)C4=CC(=C(C=C4)O)C5CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051306 | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-68-5 | |

| Record name | 4,4′-Cyclohexylidenebis[2-cyclohexylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1SHW73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.